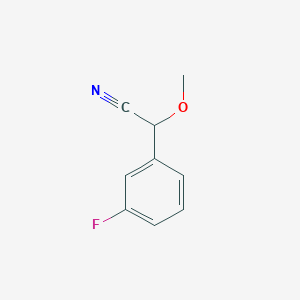

2-(3-Fluorophenyl)-2-methoxyacetonitrile

Vue d'ensemble

Description

The compound “2-(3-Fluorophenyl)-2-methoxyacetonitrile” is a complex organic molecule that contains a fluorophenyl group, a methoxy group, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)-2-methoxyacetonitrile” would be characterized by the presence of a fluorophenyl group, a methoxy group, and a nitrile group. These groups are likely to influence the overall shape and electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of “2-(3-Fluorophenyl)-2-methoxyacetonitrile” would be influenced by its functional groups. For instance, the nitrile group might undergo hydrolysis to form a carboxylic acid, or it might react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Fluorophenyl)-2-methoxyacetonitrile” would be influenced by its functional groups. For instance, the presence of a nitrile group might increase its polarity, while the fluorophenyl group might enhance its stability .Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Researchers have developed methods for synthesizing novel Schiff bases and pyrazole derivatives using related fluorophenyl compounds as intermediates. These compounds have shown promising antimicrobial activity, highlighting their potential in developing new therapeutic agents (Puthran et al., 2019). Similarly, the synthesis of new ketamine derivatives from fluorobenzonitrile, aiming at potential improvements over ketamine in therapeutic applications, showcases the versatility of fluorophenyl compounds in medicinal chemistry (Moghimi et al., 2014).

Development of Fluorescent Probes

Fluorophenyl derivatives have been applied in the creation of fluorescent probes for sensing metal cations and pH levels. The introduction of fluorophenyl groups into benzoxazole and benzothiazole frameworks has resulted in compounds with high sensitivity and selectivity towards magnesium and zinc cations, as well as pH changes, demonstrating the chemical's utility in analytical and bioanalytical chemistry (Tanaka et al., 2001).

Organic Solar Cells and Conductive Polymers

Organometallic compounds featuring fluorophenyl units have been designed and synthesized for use in dye-sensitized solar cells (DSSCs). The strategic inclusion of methoxy groups alongside fluorophenyl moieties has been shown to enhance the photovoltaic performance, offering insights into the design of more efficient solar cell materials (Anizaim et al., 2020). Furthermore, the copolymerization of fluorophenylthiophene with ethylenedioxythiophene has yielded materials with promising electrochemical properties and conductivity, indicating potential applications in electronic devices (Wei et al., 2006).

Crystal Structure Analysis

The crystal structure of acrylonitrile derivatives, including fluorophenyl compounds, has been determined to facilitate the understanding of their reactivity and potential as building blocks in organic synthesis. These studies provide valuable information on molecular conformation and reactivity, crucial for designing compounds with desired properties (Naveen et al., 2006).

Antitumor Agents and Kinase Inhibitors

Research on 2-phenylquinolin-4-ones, including fluorophenyl derivatives, has led to the identification of compounds with significant antitumor activity. These findings underscore the potential of fluorophenyl compounds in the development of new cancer therapies (Chou et al., 2010). Moreover, fluorophenyl-containing compounds have been investigated as selective inhibitors of the Met kinase superfamily, demonstrating their relevance in targeted cancer treatment (Schroeder et al., 2009).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “2-(3-Fluorophenyl)-2-methoxyacetonitrile” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information on its hazards, safe handling procedures, and emergency response guidelines .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-fluorophenyl)-2-methoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPRARORAQXSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-2-methoxyacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)

![{1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B1467088.png)

![[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467089.png)

![{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467091.png)

![[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467092.png)

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)

![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)

![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)

![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)

![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)

![[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467107.png)

![2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467109.png)